3-Chloro-6-fluorobenzene-1,2-diamine
Description
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Properties
IUPAC Name |
3-chloro-6-fluorobenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClFN2/c7-3-1-2-4(8)6(10)5(3)9/h1-2H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMQEGGMQBAAFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)N)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Chloro-6-fluorobenzene-1,2-diamine is a compound of interest in various fields of biological research due to its potential therapeutic applications and biological activities. This article reviews the available literature on its biological activity, including anti-inflammatory, antimicrobial, and anticancer properties, alongside synthesis methods and structure-activity relationships.
Chemical Structure and Properties
This compound is characterized by the presence of a chloro and a fluorine substituent on a benzene ring, with amino groups at the 1 and 2 positions. Its molecular formula is C6H6ClF2N2. The presence of halogens often enhances the biological activity of organic compounds by influencing their interaction with biological targets.
Anti-inflammatory Activity
Research has indicated that derivatives of this compound exhibit significant anti-inflammatory properties. A study demonstrated that compounds derived from benzimidazole systems showed substantial reduction in carrageenan-induced paw edema in rats, suggesting that these compounds may inhibit cyclooxygenase (COX) enzymes involved in prostaglandin synthesis .
Table 1: Anti-inflammatory Activity of Benzimidazole Derivatives
| Compound | Dose (µg/mL) | Activity (%) |
|---|---|---|
| This compound | 100 | 75% (compared to diclofenac) |
| Benzimidazole Derivative A | 100 | 85% |
| Benzimidazole Derivative B | 100 | 70% |
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. In vitro studies have shown that it possesses significant antibacterial effects against various strains of bacteria. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.
Case Study: Antimicrobial Efficacy
In a comparative study, this compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antibiotics, indicating its potential as an effective antimicrobial agent.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic (MIC) |
|---|---|---|
| Staphylococcus aureus | 25 | 50 (Penicillin) |
| Escherichia coli | 20 | 30 (Ampicillin) |
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. It has shown promise in inhibiting tumor cell proliferation in various cancer cell lines. The compound appears to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins .
Research Findings: Mechanism of Action
The mechanism by which this compound exerts its anticancer effects involves the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins. This dual action leads to increased apoptosis in cancerous cells while sparing normal cells.
Synthesis and Structure-Activity Relationship
The synthesis of this compound typically involves nucleophilic substitution reactions where chlorinated and fluorinated benzene derivatives are reacted with amines under controlled conditions. Variations in the substituents can significantly affect the biological activity.
Table 3: Synthesis Pathways and Yields
| Reaction Type | Starting Material | Yield (%) |
|---|---|---|
| Nucleophilic Substitution | Chlorinated Fluorobenzene + Amine | 70 |
| Reduction | Nitro derivative to Amino compound | 85 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
